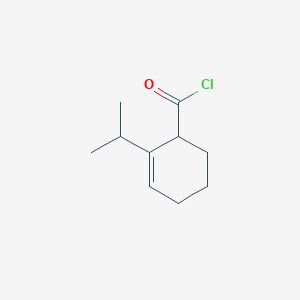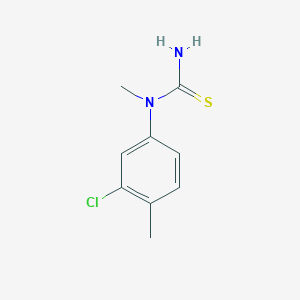![molecular formula C17H30O5Si B13784426 (4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13784426.png)
(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure It features a cyclopenta[c]pyran ring system, which is a fused bicyclic structure, and several functional groups including a tert-butyldimethylsilyl ether, a hydroxyl group, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate typically involves multiple steps. One common approach starts with the preparation of the cyclopenta[c]pyran core, followed by the introduction of the functional groups. The tert-butyldimethylsilyl ether is usually introduced via a silylation reaction using tert-butyldimethylsilyl chloride and a base such as imidazole. The hydroxyl group can be introduced through selective reduction, and the carboxylate ester is typically formed via esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate can undergo a variety of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carboxylate ester can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyldimethylsilyl ether can be cleaved under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Acidic conditions (e.g., HCl, TFA)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Free hydroxyl compounds
Wissenschaftliche Forschungsanwendungen
(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of (4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate: shares similarities with other silyl-protected hydroxyl compounds and cyclopenta[c]pyran derivatives.
Uniqueness
- The combination of the tert-butyldimethylsilyl ether, hydroxyl group, and carboxylate ester in a single molecule makes it unique. This combination of functional groups allows for diverse reactivity and potential applications in various fields.
Eigenschaften
Molekularformel |
C17H30O5Si |
|---|---|
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
methyl (4aS,7aS)-1-[tert-butyl(dimethyl)silyl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H30O5Si/c1-16(2,3)23(6,7)22-15-13-11(8-9-17(13,4)19)12(10-21-15)14(18)20-5/h10-11,13,15,19H,8-9H2,1-7H3/t11-,13-,15?,17?/m1/s1 |
InChI-Schlüssel |
JQAYOLMKFAZCGW-GPVNUZHYSA-N |
Isomerische SMILES |
CC1(CC[C@H]2[C@@H]1C(OC=C2C(=O)OC)O[Si](C)(C)C(C)(C)C)O |
Kanonische SMILES |
CC1(CCC2C1C(OC=C2C(=O)OC)O[Si](C)(C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
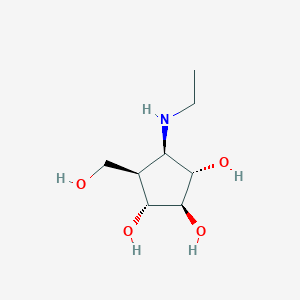
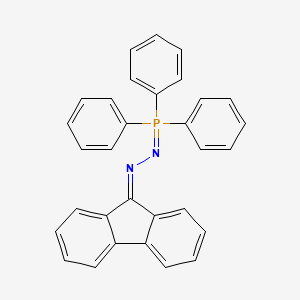

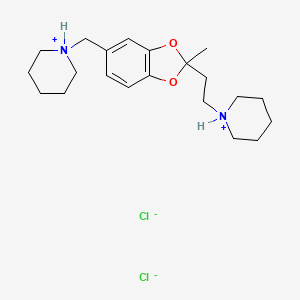
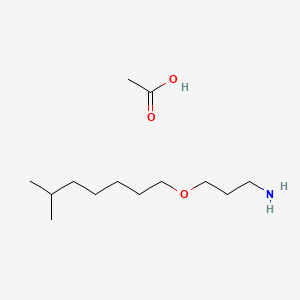
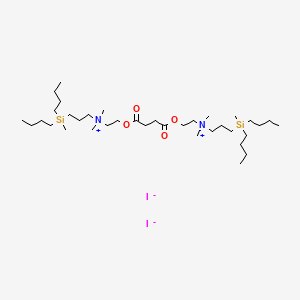
![2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane;3-phenylmethoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13784410.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)
